2-Ethoxypentane
Overview
Description
2-Ethoxypentane, also known as Ethyl 1-Methylbutyl Ether or Ethyl pentan-2-yl ether, is a chemical compound with the molecular formula C7H16O . It has a molecular weight of 116.2013 .
Molecular Structure Analysis
The molecular structure of 2-Ethoxypentane includes a total of 23 bonds. There are 7 non-H bonds, 4 rotatable bonds, and 1 aliphatic ether . The 2D chemical structure image of 2-Ethoxypentane is also called the skeletal formula, which is the standard notation for organic molecules .Physical And Chemical Properties Analysis
2-Ethoxypentane has a density of 0.8±0.1 g/cm3, a boiling point of 109.0±8.0 °C at 760 mmHg, and a vapour pressure of 29.6±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 33.3±3.0 kJ/mol and a flash point of 9.0±10.2 °C . The index of refraction is 1.395 .Scientific Research Applications
Synthesis and Medical Intermediates
2-Ethoxypentane plays a role in the synthesis of medical intermediates. A study demonstrated its use in the synthesis of 2-alkoxypentan-3-amine hydrochloride, an important medical intermediate, through a process involving alkylation, Grignard reaction, reduction, amination, and salt-forming. The synthesized compound was characterized using 1H-NMR and MS spectral data (Zhang Ping-rong, 2009).
Proteomics and Gel Electrophoresis
While not directly involving 2-ethoxypentane, related research in proteomics uses two-dimensional gel electrophoresis (Ettan™ DIGE) for comparative proteomics. This method, which can be relevant for studies involving various compounds including 2-ethoxypentane, improves the reproducibility and reliability of differential protein expression analysis between samples (Alban et al., 2003).
Organic Chemistry Education
In educational contexts, 2-ethoxypentane can be used to study elimination reactions of alkyl halides, as demonstrated in an undergraduate organic laboratory experiment. The experiment involved reacting 1-bromopentane or 2-bromopentane with sodium ethoxide or potassium tert-butoxide, and using gas chromatography to monitor the resulting compounds (Latimer, 2003).
Chemistry of Gasoline Additives
Research on oxygenates used in gasoline, such as 2-methoxy-2,4,4-trimethylpentane, provides insights into the role of similar compounds like 2-ethoxypentane. These studies focus on the physical properties of these compounds and their potential use as gasoline additives to increase octane number and reduce carbon monoxide emission (Mardani et al., 2015).
Ionic Liquid Catalysis
2-Ethoxypentane can also be relevant in studies involving ionic liquids, such as the catalysis of n-pentane isomerization by chloroaluminate ionic liquid. This research can offer insights into the behavior of similar compounds under the influence of ionic liquids (Liu et al., 2010).
properties
IUPAC Name |
2-ethoxypentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-4-6-7(3)8-5-2/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKPOLRDQWCGPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883753 | |
Record name | Pentane, 2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxypentane | |
CAS RN |
1817-89-6 | |
Record name | 2-Ethoxypentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1817-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentane, 2-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane, 2-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentane, 2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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